3-Cyano-5-methylbenzene-1-sulfonamide
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Overview
Description
3-Cyano-5-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H8N2O2S. It is a derivative of benzene, featuring a cyano group (-CN) at the third position, a methyl group (-CH3) at the fifth position, and a sulfonamide group (-SO2NH2) at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-methylbenzene-1-sulfonamide can be achieved through several methods:
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Direct Sulfonation and Cyanation: This can be done using sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by reaction with ammonia or an amine .
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Cyanoacetylation of Amines: : Another method involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions, such as stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and cyanation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-methylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a nucleophile.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated sulfonamides .
Scientific Research Applications
3-Cyano-5-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyano-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: Similar in structure but lacks the cyano group
3-Cyano-N-methylbenzene-1-sulfonamide: Similar but with a methyl group on the nitrogen atom.
Uniqueness
3-Cyano-5-methylbenzene-1-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H8N2O2S |
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Molecular Weight |
196.23 g/mol |
IUPAC Name |
3-cyano-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H8N2O2S/c1-6-2-7(5-9)4-8(3-6)13(10,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
WHYKFZIJFZPIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)C#N |
Origin of Product |
United States |
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